ML402

Descripción general

Descripción

ML402 es un compuesto de tiofeno-carboxamida conocido por su activación selectiva de los canales de potasio de dominio de dos poros, específicamente K2P2.1 (TREK-1) y K2P10.1 (TREK-2). Es inactivo contra los canales K2P4.1 (TRAAK)

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

Este intermedio se hace reaccionar entonces con cloruro de ácido tiofeno-2-carboxílico en presencia de una base para producir ML402 .

Métodos de Producción Industrial

Aunque los métodos específicos de producción industrial de this compound no están ampliamente documentados, el enfoque general implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para garantizar un alto rendimiento y pureza. El compuesto se purifica normalmente mediante técnicas como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

ML402 se somete principalmente a reacciones de sustitución debido a la presencia de grupos funcionales reactivos como los grupos cloro y carboxamida. También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles, que pueden reemplazar el grupo cloro.

Reacciones de Oxidación: Se pueden utilizar agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reacciones de Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean comúnmente.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución con aminas pueden producir derivados de amida, mientras que las reacciones de oxidación pueden producir sulfóxidos o sulfona .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

ML402 is classified as a thiophene-carboxamide compound. It functions by acting as a molecular wedge that stimulates the C-type gate of potassium channels, thereby enhancing their activity. This mechanism is crucial for understanding how this compound can be utilized in various therapeutic contexts, particularly in pain perception and neuroprotection.

Pain Management

This compound has shown promise in modulating pain pathways through its action on TREK channels, which are implicated in the sensation of pain. Research indicates that enhancing TREK channel activity can lead to analgesic effects, making this compound a potential candidate for developing new pain relief medications.

Neuroprotection

The activation of K2P channels by this compound may confer neuroprotective effects during conditions such as ischemia or neurodegenerative diseases. By stabilizing neuronal excitability, this compound could help prevent cell death associated with excessive excitatory signaling.

Anesthetic Applications

Due to its ability to influence pain perception and neuronal excitability, this compound may also find applications in anesthetic protocols, potentially improving patient outcomes during surgical procedures.

Case Study 1: Analgesic Effects of this compound

In a study published in Nature, researchers investigated the analgesic properties of this compound in animal models of neuropathic pain. The results demonstrated a significant reduction in pain behaviors following administration of this compound, supporting its potential as a therapeutic agent for chronic pain management .

Case Study 2: Neuroprotection in Ischemic Models

Another study explored the neuroprotective effects of this compound in models of cerebral ischemia. The findings indicated that treatment with this compound significantly reduced neuronal damage and improved functional recovery post-ischemia, highlighting its therapeutic potential in stroke management .

Discussion

The applications of this compound extend across various fields within pharmacology and neuroscience. Its unique mechanism as a selective K2P channel activator positions it as a valuable tool for both research and therapeutic development. Ongoing studies are essential to fully elucidate its pharmacological profile and optimize its use in clinical settings.

Mecanismo De Acción

ML402 ejerce sus efectos uniéndose a una bolsa de unión críptica dentro del filtro de selectividad de los canales TREK-1 y TREK-2. Esta unión estabiliza los canales en una conformación activa de "modo de fuga", que restringe la movilidad del filtro de selectividad y la estructura circundante, mejorando así el flujo de iones de potasio .

Comparación Con Compuestos Similares

Compuestos Similares

ML335: Otro activador selectivo de los canales TREK-1 y TREK-2, similar en estructura y función a ML402.

Ácido Linoleico y Ácido Docosahexaenoico: Ácidos grasos poliinsaturados que también activan los canales TREK-1 pero a través de mecanismos diferentes.

Singularidad de this compound

This compound es único por su alta selectividad para los canales TREK-1 y TREK-2 y su capacidad de unirse a una bolsa críptica específica, que no es una característica común entre otros activadores. Esta especificidad lo convierte en una herramienta valiosa para estudiar los mecanismos detallados de la modulación de los canales de potasio .

Actividad Biológica

ML402 is a thiophene-carboxamide compound recognized for its selective activation of the two-pore domain potassium channels, specifically K2P2.1 (TREK-1) and K2P10.1 (TREK-2). This compound has gained attention in pharmacological research due to its potential therapeutic applications, particularly in modulating neuronal excitability and pain perception.

This compound acts as a direct activator of TREK-1 and TREK-2 channels. It binds to a cryptic site behind the selectivity filter of these channels, stabilizing the C-type gate, which is crucial for channel activation. This binding mechanism is supported by various studies that indicate this compound's ability to influence selectivity filter dynamics, thereby facilitating ion flow through the channels.

Key Findings:

- Activation Potency : The half-maximal effective concentration (EC50) values for this compound are approximately 13.7 μM for TREK-1 and 5.9 μM for TREK-2, indicating a selective activation profile compared to other potassium channels like K2P4.1 (TRAAK), which this compound does not activate .

- Reversibility : The activation induced by this compound is reversible, demonstrating that the compound can facilitate channel activity without permanent alterations to the channel structure .

Comparative Studies

Research has compared the effects of this compound with other known activators, such as polyunsaturated fatty acids (PUFAs). The studies reveal that while PUFAs can activate TREK-1 channels, this compound provides a more consistent and direct activation without variability in response based on the initial current density .

Data Table: Activation Potency of this compound vs Other Activators

| Activator | Channel | EC50 (μM) | Activation Type |

|---|---|---|---|

| This compound | TREK-1 | 13.7 ± 7.0 | Direct |

| This compound | TREK-2 | 5.9 ± 1.6 | Direct |

| PUFAs | TREK-1 | Variable | Indirect/Variable |

Case Studies

In a study evaluating the effects of this compound on human TREK-1 channels, researchers utilized patch-clamp techniques to assess channel activity in both whole-cell and inside-out configurations. The results indicated that this compound effectively increased ionic currents through TREK-1, with kinetics comparable to those observed with PUFAs, suggesting similar mechanisms of action despite different binding sites .

Propiedades

IUPAC Name |

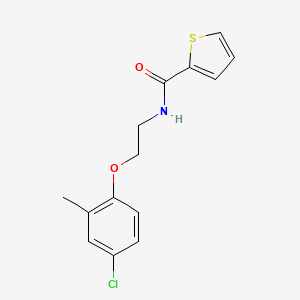

N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-10-9-11(15)4-5-12(10)18-7-6-16-14(17)13-3-2-8-19-13/h2-5,8-9H,6-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULQUKFOBAPKKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCCNC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298684-44-3 | |

| Record name | N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.